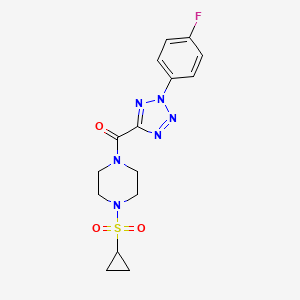

(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone

Description

The compound "(4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone" is a synthetic small molecule featuring a piperazine core substituted with a cyclopropylsulfonyl group and a methanone-linked 4-fluorophenyltetrazole moiety.

Properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-[2-(4-fluorophenyl)tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN6O3S/c16-11-1-3-12(4-2-11)22-18-14(17-19-22)15(23)20-7-9-21(10-8-20)26(24,25)13-5-6-13/h1-4,13H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREASCXVOVDAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available literature on its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone

- Molecular Formula : CHFNOS

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. It is hypothesized to function through the following mechanisms:

- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in various diseases, including cancer and neurodegenerative disorders .

- Modulation of Neurotransmitter Systems : The piperazine moiety suggests potential interactions with neurotransmitter receptors, particularly those involved in serotonergic and dopaminergic signaling pathways .

- Antimicrobial and Antitumor Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties and cytotoxic effects against cancer cell lines .

Antitumor Activity

Recent studies have demonstrated that compounds structurally related to (4-(cyclopropylsulfonyl)piperazin-1-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone possess significant antitumor activity. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung Cancer) | 5.0 | Apoptosis induction |

| Compound B | MCF7 (Breast Cancer) | 3.8 | Cell cycle arrest |

| Compound C | HeLa (Cervical Cancer) | 7.2 | Inhibition of proliferation |

These findings suggest that the compound's structural features may enhance its interaction with target proteins involved in tumor growth regulation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 8 |

The results indicate promising antimicrobial activity, particularly against fungal pathogens, which may be attributed to the tetrazole ring enhancing membrane permeability .

Case Studies

- Case Study on Neurodegenerative Diseases : A study investigated the effects of similar piperazine derivatives on models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation, a hallmark of Alzheimer's pathology, suggesting potential therapeutic applications for cognitive disorders .

- Clinical Trials for Cancer Treatment : Early-phase clinical trials have explored the use of related compounds in combination therapies for treating resistant forms of breast cancer. Results showed improved patient outcomes when used alongside conventional chemotherapeutics, highlighting the need for further investigation into their combinatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazinyl methanones with sulfonyl and tetrazole substituents. Below is a detailed comparison with structurally similar analogs, focusing on substituent variations, physicochemical properties, and inferred bioactivity.

Structural Modifications and Physicochemical Properties

Key structural differences lie in the sulfonyl substituent on the piperazine ring and the tetrazole’s aryl group. These modifications influence melting points, solubility, and intermolecular interactions.

Key Observations:

Electron-withdrawing groups (e.g., CF₃ in 7f) increase thermal stability, as reflected in higher melting points (165–167°C vs. 131–134°C for 7e) .

Tetrazole Substituent Effects: The 4-fluorophenyl group in the target compound introduces moderate electron withdrawal, which may optimize binding affinity compared to non-fluorinated analogs (e.g., phenyl in 7e or benzyl in 7g) .

Bioactivity Trends in Analogous Compounds

While bioactivity data for the target compound are unavailable, related derivatives from the 7a–x series (e.g., 7e, 7f, 7j) showed antiproliferative activity against cancer cell lines, with IC₅₀ values ranging from 1.5–10 μM . Key trends include:

- Electron-Withdrawing Substituents : Compounds with CF₃ or bromine groups (e.g., 7f, 7j) exhibited superior activity compared to methoxy-substituted analogs, likely due to enhanced electrophilicity and target interaction .

- Tetrazole Diversity : Benzyl-substituted tetrazoles (e.g., 7g–i) showed reduced potency compared to aryl-substituted variants, highlighting the importance of aromatic π-stacking interactions .

Q & A

Q. Table 1: Spectroscopic Signatures of Key Functional Groups

| Functional Group | NMR (¹H, δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Cyclopropyl | 0.8–1.2 (m, 4H) | 1020 (C-S stretch) |

| Tetrazole | 8.6 (s, 1H) | 1600 (C=N stretch) |

| Sulfonyl | - | 1320, 1150 (SO₂ asym/sym) |

| Data compiled from . |

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | >80% at 15°C |

| Solvent | Anhydrous DMF | Reduces hydrolysis |

| Catalyst | 1.2 eq EDC | Maximizes coupling |

| Derived from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.